molecular formula C13H11NOS B2805644 Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)- CAS No. 149065-77-0

Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)-

Cat. No. B2805644
CAS RN: 149065-77-0
M. Wt: 229.3
InChI Key: BZXDHTYWKPOWQO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)- is a chemical compound that belongs to the oxazole family. It has been widely studied for its potential use in scientific research due to its unique properties.

Scientific Research Applications

Synthesis and Functionalization of Polymers

  • Polymer Functionalization : Summers and Quirk (1996) described the synthesis of ω-Oxazolyl polystyrene using 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole, providing a pathway for creating aromatic carboxyl chain-end functionalized polystyrene, which has implications in materials science (Summers & Quirk, 1996).

Chemistry of Oxazoline Ligands

  • Transition Metal Coordination : Gómez, Muller, and Rocamora (1999) reviewed the coordination chemistry of oxazoline ligands, highlighting their use in asymmetric organic syntheses and the versatility of ligand design (Gómez, Muller, & Rocamora, 1999).

Biological Activities and Drug Discovery

  • Bioactive Small Molecules : Mavridis et al. (2020) explored the synthesis of oxazol-5(4H)-ones and their derivatives, demonstrating significant anti-lipid peroxidation and anti-inflammatory activities, thus contributing to the field of medicinal chemistry (Mavridis et al., 2020).

Corrosion Inhibition

  • Anticorrosion Agent : Rahmani et al. (2019) investigated a novel triazole derivative of oxazole for its potential as an anticorrosion agent for mild steel, demonstrating its efficacy in inhibiting corrosion in acidic environments (Rahmani et al., 2019).

Anticancer Activities

  • Anticancer Potential : Liu et al. (2009) synthesized oxazole derivatives and evaluated their antiproliferative activities against cancer cell lines, revealing potent inhibitory activities, which is significant for cancer research (Liu et al., 2009).

Synthesis Techniques

  • Synthesis of Oxazole Derivatives : Minozzi and Venturello (1987) demonstrated the synthesis of 4,5-dihydro-oxazoles immobilized on silica gel, highlighting a methodology relevant to pharmaceutical and chemical synthesis (Minozzi & Venturello, 1987).

properties

IUPAC Name

(4S)-4-phenyl-2-thiophen-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c1-2-5-10(6-3-1)11-9-15-13(14-11)12-7-4-8-16-12/h1-8,11H,9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXDHTYWKPOWQO-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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